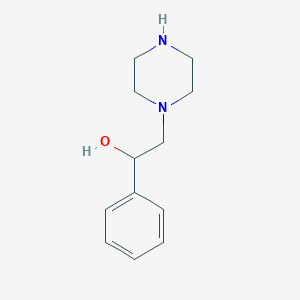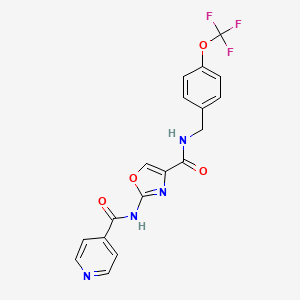
2-(isonicotinamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(isonicotinamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-(isonicotinamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the trifluoromethoxy benzyl and isonicotinamido groups. The synthetic route may involve the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethoxy benzyl group: This step may involve nucleophilic substitution reactions using trifluoromethoxy benzyl halides.
Attachment of the isonicotinamido group: This can be done through amide bond formation reactions using isonicotinic acid derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-(isonicotinamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethoxy benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(isonicotinamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide has several scientific research applications:
Biological Research: It is used in studies investigating the molecular mechanisms of various biological processes, including protein interactions and signal transduction pathways.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(isonicotinamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, its inhibitory effect on GSK-3β is achieved through binding to the enzyme’s active site, thereby preventing its activity. This inhibition can lead to reduced phosphorylation of tau protein, which is implicated in Alzheimer’s disease . Additionally, the compound may modulate other signaling pathways and molecular targets, contributing to its overall biological effects.
Comparison with Similar Compounds
2-(isonicotinamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide can be compared with other oxazole derivatives and compounds with similar functional groups. Some similar compounds include:
Oxazole-4-carboxamide derivatives: These compounds share the oxazole ring and carboxamide functional group but may differ in their substituents, leading to variations in their biological activities and applications.
Trifluoromethoxy benzyl derivatives: Compounds with the trifluoromethoxy benzyl group may exhibit similar chemical reactivity and biological properties but differ in their overall structure and specific applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(pyridine-4-carbonylamino)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O4/c19-18(20,21)29-13-3-1-11(2-4-13)9-23-16(27)14-10-28-17(24-14)25-15(26)12-5-7-22-8-6-12/h1-8,10H,9H2,(H,23,27)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWZOTIPCOJLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

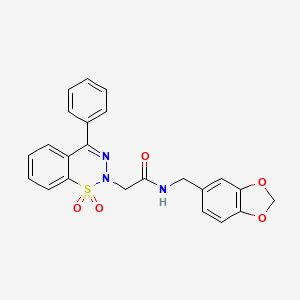

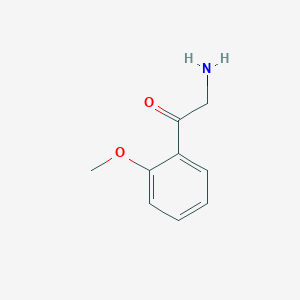
![7-{2-[(4-chlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2479353.png)
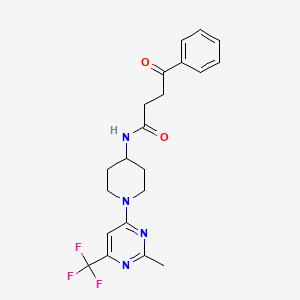
![3-PHENYL-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]PROPANAMIDE](/img/structure/B2479356.png)
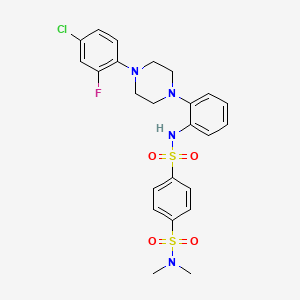
![N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2479358.png)
![(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline](/img/structure/B2479360.png)
![1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/new.no-structure.jpg)

![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2479364.png)
